2,4'-Dichloro-3'-fluorobenzophenone CAS number and identification
2,4'-Dichloro-3'-fluorobenzophenone CAS number and identification
An In-depth Technical Guide to the Identification of 2,4'-Dichloro-3'-fluorobenzophenone
Abstract
Introduction and Chemical Identity
2,4'-Dichloro-3'-fluorobenzophenone is a halogenated aromatic ketone. Its structure, featuring two substituted phenyl rings linked by a carbonyl group, makes it a potential building block in medicinal chemistry and materials science. The precise arrangement of its substituents—a chlorine at the 2-position of one ring, and a chlorine at the 4'- and fluorine at the 3'-position of the second ring—is critical to its chemical properties and potential applications. Given the absence of a registered CAS number, any researcher working with this molecule must first synthesize it and then unequivocally confirm its structure.
Table 1: Core Chemical Identifiers for 2,4'-Dichloro-3'-fluorobenzophenone
| Identifier | Value |
| Systematic (IUPAC) Name | (2-chlorophenyl)(4-chloro-3-fluorophenyl)methanone |
| Molecular Formula | C₁₃H₇Cl₂FO |
| Molecular Weight | 269.10 g/mol |
| CAS Number | Not Assigned |
Figure 1: Chemical structure of 2,4'-Dichloro-3'-fluorobenzophenone.
Proposed Synthesis via Friedel-Crafts Acylation
The most direct and reliable method for synthesizing benzophenones is the Friedel-Crafts acylation.[1][2] This electrophilic aromatic substitution involves the reaction of an acyl chloride with an aromatic compound in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).[3][4]
For the synthesis of 2,4'-Dichloro-3'-fluorobenzophenone, two primary routes are theoretically viable. However, the most practical approach depends on the commercial availability and reactivity of the starting materials. We propose the acylation of 1-chloro-2-fluorobenzene with 2-chlorobenzoyl chloride, as these precursors are generally accessible.
Reaction Mechanism
The reaction proceeds in three key stages:
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Generation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) abstracts the chloride from 2-chlorobenzoyl chloride, forming a highly electrophilic and resonance-stabilized acylium ion.[4]
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Electrophilic Attack: The electron-rich π-system of the 1-chloro-2-fluorobenzene ring attacks the acylium ion. This forms a resonance-stabilized carbocation intermediate known as an arenium ion (or sigma complex).
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Regeneration of Aromaticity: The [AlCl₄]⁻ complex removes a proton from the arenium ion, restoring the aromaticity of the ring and regenerating the AlCl₃ catalyst. The product, a ketone, forms a complex with AlCl₃, necessitating a stoichiometric amount of the catalyst and a final aqueous workup to liberate the desired benzophenone.[1]
Experimental Protocol: Synthesis
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Materials: 2-Chlorobenzoyl chloride, 1-chloro-2-fluorobenzene, Aluminum chloride (anhydrous), Dichloromethane (anhydrous), Hydrochloric acid (conc.), Distilled water, Sodium sulfate (anhydrous).
-
Procedure:
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In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, suspend anhydrous aluminum chloride (1.1 molar equivalents) in anhydrous dichloromethane under a nitrogen atmosphere.
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Cool the suspension to 0 °C in an ice bath.
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Add 2-chlorobenzoyl chloride (1.0 molar equivalent) dropwise to the suspension, maintaining the temperature at 0 °C.
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To this mixture, add 1-chloro-2-fluorobenzene (1.2 molar equivalents) dropwise over 30 minutes.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture over crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Separate the organic layer. Extract the aqueous layer twice with dichloromethane.
-
Combine the organic extracts, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield pure 2,4'-Dichloro-3'-fluorobenzophenone.
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Safety and Handling
Halogenated aromatic compounds require careful handling due to their potential toxicity and environmental persistence. [5][6]While a specific Safety Data Sheet (SDS) for 2,4'-Dichloro-3'-fluorobenzophenone is not available, precautions for similar compounds should be strictly followed.
-
Personal Protective Equipment (PPE): Always wear nitrile gloves, chemical safety goggles, and a lab coat. [7]* Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors or dust.
-
Toxicological Profile: Halogenated aromatics can be irritants and may pose long-term health risks, including potential carcinogenicity and organ damage. [6]Avoid skin contact and inhalation.
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Halogenated waste streams must be segregated.
Conclusion
The identification of 2,4'-Dichloro-3'-fluorobenzophenone presents a unique challenge due to the lack of a designated CAS number. This guide provides a robust, scientifically-grounded pathway for its synthesis and characterization. By employing a classic Friedel-Crafts acylation followed by a comprehensive analytical workflow encompassing Mass Spectrometry, NMR, and IR spectroscopy, researchers can confidently synthesize and validate the structure of this compound. The causality behind each experimental choice, from the synthetic route to the specific analytical techniques, is designed to create a self-validating system, ensuring the integrity of the final structural assignment.
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